molecular formula C13H14N2O B13646828 6-(4-Ethoxyphenyl)pyridin-2-amine

6-(4-Ethoxyphenyl)pyridin-2-amine

Cat. No.: B13646828
M. Wt: 214.26 g/mol
InChI Key: AYYTVPYDBCKKTR-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2 and a 4-ethoxyphenyl group at position 4. The ethoxy group (-OCH₂CH₃) on the phenyl ring contributes electron-donating effects, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(4-ethoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2O/c1-2-16-11-8-6-10(7-9-11)12-4-3-5-13(14)15-12/h3-9H,2H2,1H3,(H2,14,15)

InChI Key

AYYTVPYDBCKKTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes electrophilic substitutions due to the electron-donating nature of the ethoxy (-OCH₂CH₃) group. Common reactions include:

Reaction TypeConditionsProductsYieldSource
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives65–78%
Sulfonation H₂SO₄, SO₃, 50°CSulfonic acid derivatives72%
Halogenation Cl₂ or Br₂, FeCl₃ catalystHalo-substituted analogs58–85%

Key mechanistic insight:

  • The ethoxy group directs electrophiles to the para and ortho positions of the phenyl ring.

  • Steric hindrance from the pyridine ring limits substitution at certain positions.

Nucleophilic Reactions at the Pyridine Amine

The 2-amine group participates in nucleophilic substitutions and condensations:

Buchwald-Hartwig Amination

This Pd-catalyzed reaction enables aryl coupling:

text
**General Procedure**[2]: - Catalyst: PdCl₂(PPh₃)₂ (5 mol%) - Ligand: Xantphos (10 mol%) - Base: NaOtBu - Solvent: Toluene, reflux under N₂ - Substrate: Aryl halides
Aryl HalideProductYieldSource
4-BromotolueneN-(4-Methylphenyl) derivative52%
1-Bromo-2,4-dimethylbenzeneN-(2,4-Dimethylphenyl) derivative35%

Schiff Base Formation

Reacts with aldehydes under mild acidic conditions:

  • Example: Condensation with benzaldehyde in ethanol/HCl yields imine derivatives (yield: 68%) .

Cross-Coupling Reactions

The pyridine ring engages in Suzuki-Miyaura couplings:

Protocol :

  • Boronic acid: Pyridine-3-boronic acid

  • Catalyst: Pd(PPh₃)₂Cl₂

  • Base: Na₂CO₃

  • Solvent: Acetonitrile/H₂O (1:1) at 78°C

  • Yield: 74% for 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine .

Ethoxy Group Modifications

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts ethoxy to hydroxyl groups (yield: 83%) .

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form ether derivatives .

Amine Group Reactions

  • Acylation : Acetic anhydride in pyridine yields acetylated products (yield: 89%) .

  • Diazotization : Forms diazonium salts for Sandmeyer reactions.

Catalytic Hydrogenation

Selective reduction of the pyridine ring:

  • Conditions: H₂ (1 atm), Pd/C catalyst in ethanol

  • Product: Partially saturated piperidine derivatives (yield: 62%) .

Complexation with Metals

The pyridine nitrogen and amine group act as ligands:

  • Forms stable complexes with Cu(II), Ni(II), and Zn(II) ions.

  • Applications: Catalytic systems for oxidation reactions .

Mechanistic Studies

Key findings from reaction pathways:

  • Electrophilic Substitution : Ethoxy group increases electron density at phenyl C4 (Hammett σ⁺ = -0.34).

  • Amination Kinetics : Second-order rate constants for Buchwald-Hartwig reactions range from 0.15 to 0.42 L·mol⁻¹·s⁻¹ .

Comparative Reactivity

Reaction6-(4-Ethoxyphenyl)pyridin-2-amine6-Phenylpyridin-2-amine
Nitration Rate 1.8 × 10⁻³ s⁻¹0.9 × 10⁻³ s⁻¹
Buchwald-Hartwig Yield 52%45%

Data normalized to identical reaction conditions .

Scientific Research Applications

6-(4-Ethoxyphenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-(4-Ethoxyphenyl)pyridin-2-amine, their substituents, molecular weights, and reported biological activities:

Compound Name Substituents Molecular Weight Biological Activity Reference
N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine Nitro (-NO₂) on benzylidene fragment ~257.23* Inhibits S. aureus and E. coli; activity enhanced in DMF due to keto-enol tautomerism [2, 3]
(S)-6-chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine Chloro (-Cl) at pyridine position 6; fluorophenyl (-C₆H₄F) on ethyl side chain 250.70 No direct activity reported; structural features suggest potential kinase inhibition [5]
5-(4-Methoxyphenyl)pyrimidin-2-amine Methoxy (-OCH₃) on phenyl ring; pyrimidine core ~227.25* Used in medicinal chemistry; specific applications undisclosed [8]
N-(5-bromo-2-hydroxylbenzylidene)pyridin-2-amine Bromo (-Br) on benzylidene fragment ~301.13* Moderate antimicrobial activity; solvent-dependent efficacy [2, 3]
6-(4-Ethoxyphenyl)pyridin-2-amine (Target Compound) Ethoxy (-OCH₂CH₃) on phenyl ring ~230.28* Predicted antioxidant/antimicrobial activity (inferred from analogs) N/A

Note: Molecular weights marked with () are calculated based on molecular formulas.*

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and bromo (-Br) substituents on benzylidene fragments (e.g., in Schiff bases) enhance antimicrobial activity against S. aureus and E. coli due to increased electrophilicity and stabilization of tautomeric forms . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups may reduce antimicrobial potency compared to EWGs but improve solubility and bioavailability .

Heterocycle Core Differences: Pyridine vs.

Solvent Influence :

  • Compounds like N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine show solvent-dependent tautomerism and activity, with DMF enhancing inhibitory effects compared to dioxane .

Structural Flexibility :

  • Side-chain modifications (e.g., fluorophenyl-ethyl in ’s compound) introduce steric and electronic variability, impacting target binding in medicinal applications .

Research Implications and Gaps

  • Synthetic Feasibility : and highlight optimized synthetic routes for pyrimidin-2-amine and chloro-pyridin-2-amine derivatives, which could guide the synthesis of the target compound.
  • Need for Direct Studies : Current data rely on extrapolation from analogs; empirical studies on 6-(4-Ethoxyphenyl)pyridin-2-amine’s pharmacokinetics and bioactivity are warranted.

Biological Activity

6-(4-Ethoxyphenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of 6-(4-Ethoxyphenyl)pyridin-2-amine typically involves the coupling of 4-ethoxyaniline with pyridine derivatives through various methodologies, including Buchwald-Hartwig amination and Suzuki coupling. These methods facilitate the formation of the target compound in moderate to good yields, often employing palladium catalysts under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyridin-2-amine derivatives, including 6-(4-Ethoxyphenyl)pyridin-2-amine. In vitro assays have demonstrated cytotoxic effects against various human tumor cell lines, with GI50 values indicating significant potency. For instance, related compounds have shown GI50 values ranging from 2.40 to 13.5 μM against A549 and DU145 cell lines .

Compound Cell Line GI50 (μM)
6-(4-Ethoxyphenyl)pyridin-2-amineA549TBD
N-(4-methoxyphenyl)-3-nitropyridin-2-amineDU1451.18–2.03

Antimicrobial Activity

Compounds structurally similar to 6-(4-Ethoxyphenyl)pyridin-2-amine have been evaluated for their antimicrobial properties. The presence of the pyridine moiety has been linked to enhanced activity against bacterial strains, suggesting that modifications at the phenyl position can influence efficacy. For example, derivatives with electron-withdrawing groups displayed improved antimicrobial activity compared to those with electron-donating groups .

Enzyme Inhibition

Enzyme inhibition studies indicate that pyridine derivatives can act as inhibitors for various kinases and enzymes. Specifically, 6-(4-Ethoxyphenyl)pyridin-2-amine may exhibit inhibitory effects on kinases such as Bcr-Abl and GSK3, which are critical in cancer progression and metabolic regulation .

Case Study 1: Anticancer Evaluation

In a recent case study evaluating a series of pyridine derivatives, it was found that those with specific substitutions at the phenyl ring exhibited enhanced anticancer properties. The study utilized MTT assays to assess cell viability across multiple cancer cell lines, revealing that compounds with ethoxy substitutions had a marked improvement in cytotoxicity compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyridine derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications in the aromatic substituents significantly affected the antibacterial potency, with certain derivatives achieving up to 75% inhibition of biofilm formation .

Structure-Activity Relationship (SAR)

The biological activity of 6-(4-Ethoxyphenyl)pyridin-2-amine can be attributed to its structural features:

  • Pyridine Ring : Essential for interaction with biological targets.
  • Ethoxy Substituent : Influences lipophilicity and cellular uptake.
  • Phenyl Group : Modifications here can enhance or reduce biological activity.

Q & A

Q. What are the recommended synthetic routes for 6-(4-Ethoxyphenyl)pyridin-2-amine?

  • Methodological Answer : A feasible approach involves adapting chalcone-based cyclocondensation reactions. For example, refluxing (E)-1-(4-ethoxyphenyl)-3-aryl-prop-2-en-1-one derivatives with guanidine nitrate in ethanol, catalyzed by lithium hydroxide (LiOH), can yield pyrimidin-2-amine analogs. This method is analogous to the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines . Adjust substituents to introduce the ethoxyphenyl group at the 6-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is recommended.

Q. Which spectroscopic techniques are essential for characterizing 6-(4-Ethoxyphenyl)pyridin-2-amine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromatic proton environments. For example, the ethoxy group’s methylene protons typically resonate at δ 1.2–1.4 ppm (triplet) and δ 3.9–4.1 ppm (quartet) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or HRMS can verify molecular weight (e.g., theoretical C13H15N2O\text{C}_{13}\text{H}_{15}\text{N}_2\text{O}, MW 221.28 g/mol).
  • FT-IR : Identify amine (-NH2_2) stretches (~3300–3500 cm1^{-1}) and ether (C-O-C) bands (~1250 cm1^{-1}) .

Q. What are the solubility properties and suitable storage conditions for this compound?

  • Methodological Answer : Based on structural analogs (e.g., 4-methoxy-6-methylpyridin-2-amine), solubility is likely moderate in polar aprotic solvents (DMSO, DMF) and ethanol. Store as a solid at –20°C under inert gas (N2_2) to prevent oxidation. For solutions, use anhydrous DMSO and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 6-(4-Ethoxyphenyl)pyridin-2-amine?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • 3D-QSAR Modeling : Use ligand-based approaches (as in triazine-2-amine studies) to correlate substituent effects with biological activity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Q. What strategies can optimize reaction yields during synthesis?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary temperature, catalyst loading (e.g., LiOH vs. NaOH), and solvent ratios. For example, triazine-2-amine syntheses achieved 7–24% yields, suggesting room for optimization .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity compared to traditional reflux .
  • Catalyst Screening : Test alternatives like K2_2CO3_3 or phase-transfer catalysts to enhance cyclocondensation efficiency .

Q. How can researchers analyze potential biological activity mechanisms?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like methionine aminopeptidase-1 (using protocols for pyridinylpyrimidines) .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., glioblastoma) via MTT assays, referencing pexidartinib’s CSF1R inhibition .
  • Mechanistic Studies : Use fluorescence polarization or SPR to measure binding affinity to biomacromolecules .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for similar compounds?

  • Methodological Answer :
  • Cross-Validation : Compare 1H^1H NMR shifts across studies (e.g., 4-ethoxypyridin-2-amine’s aromatic protons at δ 6.3–7.1 ppm vs. methyl-substituted analogs at δ 2.4–2.6 ppm) .
  • Purity Assessment : Use elemental analysis (C, H, N percentages) to rule out solvent or impurity effects .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as done for 4-methyl-6-phenylpyrimidin-2-amine .

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